methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate
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Overview
Description
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of o-anthranilic acid derivatives with chloromethylating agents. One common method starts with the condensation of o-anthranilic acid with formamide to form 2-aminobenzamide. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps involve the chloromethylation of quinazoline derivatives followed by esterification to introduce the methyl ester group.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Substituted quinazoline derivatives.
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Hydrolysis: Quinazoline carboxylic acids.
Scientific Research Applications
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including anticancer and anti-inflammatory agents.
Organic Synthesis: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. For example, it may inhibit tyrosine kinases, which are involved in cell signaling and cancer progression . The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
2-chloromethyl-4-oxo-3,4-dihydroquinazoline: Lacks the ester group but shares similar reactivity.
Methyl 2-(bromomethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate: Similar structure but with a bromomethyl group instead of chloromethyl.
2-hydroxymethyl-4-oxo-3,4-dihydroquinazoline-6-carboxylate: Hydroxymethyl group instead of chloromethyl.
Uniqueness
Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the quinazoline core provides a scaffold for biological interactions .
Properties
CAS No. |
2639457-25-1 |
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Molecular Formula |
C11H9ClN2O3 |
Molecular Weight |
252.7 |
Purity |
95 |
Origin of Product |
United States |
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